4-Isopropoxycarbonylphenyl isocyanate
Description
4-Isopropoxycarbonylphenyl isocyanate is an aromatic isocyanate characterized by a para-substituted isopropoxycarbonyl (–OCO–iPr) group on the phenyl ring. This compound belongs to the broader class of aryl isocyanates, which are widely used in polymer chemistry (e.g., polyurethanes), agrochemicals, and pharmaceuticals due to their high reactivity with nucleophiles like amines and alcohols . The isopropoxycarbonyl substituent introduces steric and electronic effects, influencing its reactivity, stability, and application scope compared to other aryl isocyanates.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
propan-2-yl 4-isocyanatobenzoate |
InChI |
InChI=1S/C11H11NO3/c1-8(2)15-11(14)9-3-5-10(6-4-9)12-7-13/h3-6,8H,1-2H3 |
InChI Key |
ZFZPHBIUSCXBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Aryl isocyanates exhibit reactivity modulated by substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the isocyanate (–NCO) group, enhancing reactivity toward nucleophiles, while electron-donating groups (EDGs) reduce it. Below is a comparative analysis of 4-Isopropoxycarbonylphenyl isocyanate and key analogs:
- 4-Chlorophenyl isocyanate : The –Cl group strongly activates the –NCO group, making it highly reactive in forming ureas and carbamates. It is volatile (19.4 mm Hg at 25°C) and requires stringent safety protocols .
- 4-Isopropylphenyl isocyanate : The bulky –iPr group reduces reactivity but enhances thermal stability, making it suitable for high-temperature polymer applications .
- This compound : The –OCO–iPr group combines steric bulk with moderate electron-withdrawing effects (via the carbonyl), likely balancing reactivity and stability. Its ester functionality may enable hydrolytic cleavage for controlled drug release or biodegradable polymers.
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